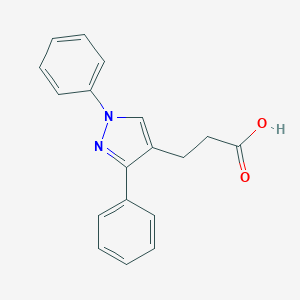

1,3-Diphenylpyrazole-4-propionic acid

描述

1,3-Diphenylpyrazole-4-propionic acid (CAS: 84643-93-4) is a pyrazole derivative featuring phenyl groups at positions 1 and 3 of the pyrazole ring and a propionic acid side chain at position 4. Its systematic name is 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid, with synonyms including JR-6868 and 1H-Pyrazole-4-propanoic acid, 1,3-diphenyl . Molecular docking studies reveal strong interactions between its carboxylic acid group and the active site of prostaglandin reductase, suggesting high binding affinity and specificity .

属性

IUPAC Name |

3-(1,3-diphenylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHUSEBWZSOLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546068 | |

| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108446-77-1 | |

| Record name | 1,3-Diphenyl-1H-pyrazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108446-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1,3-Diphenylpyrazole-4-propionic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-diphenylpyrazole with propionic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

化学反应分析

Types of Reactions

1,3-Diphenylpyrazole-4-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Common Synthetic Routes

| Method | Description | Yield |

|---|---|---|

| Reaction with Propionic Acid | Involves the reaction of 1,3-diphenylpyrazole with propionic acid using a catalyst. | High |

| Diimide Reduction | Utilizes diimide methods for the conversion of precursor compounds to DPPPA. | Moderate |

| Pd-charcoal Reduction | Employs palladium on charcoal as a catalyst for efficient synthesis. | High |

Biological Applications

DPPPA is studied for its potential biological activities, particularly as an anti-inflammatory and antimicrobial agent. Research indicates that it may act as a prostaglandin reductase inhibitor, which could be beneficial in treating inflammatory diseases .

Case Study: Prostaglandin Reductase Inhibition

A study published in the Journal of Molecular Structure analyzed the interactions of DPPPA with prostaglandin reductase through molecular docking simulations. The findings suggested promising binding affinities that warrant further experimental validation to confirm its therapeutic potential .

Medicinal Applications

DPPPA is being explored for its therapeutic potential in various diseases due to its unique structural properties that allow it to interact with specific biological targets. Its applications in drug development are particularly noteworthy:

- Anti-inflammatory agents : DPPPA's ability to inhibit prostaglandin synthesis positions it as a candidate for developing new anti-inflammatory drugs.

- Antimicrobial activity : Preliminary studies suggest that DPPPA may exhibit antimicrobial properties against certain pathogens.

Industrial Applications

In addition to its biological significance, DPPPA is utilized in industrial applications:

- Chemical manufacturing : DPPPA serves as an intermediate in the synthesis of complex organic molecules.

- Material science : Its unique chemical properties make it valuable in developing new materials with specific functionalities.

作用机制

The mechanism of action of 1,3-Diphenylpyrazole-4-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or microbial growth .

相似化合物的比较

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Unlike 1,3-diphenylpyrazole-4-propionic acid, these compounds likely act via COX inhibition, a common NSAID mechanism. However, their oxadiazole core may confer metabolic stability and reduced gastrointestinal (GI) toxicity due to weaker COX-1 inhibition.

Diphenylpyridazinone Derivatives

Dogruer et al. (2007) developed diphenylpyridazinone derivatives (e.g., 2-[5,6-diphenyl-3(2H)-pyridazinone-2-yl]acetamide) with potent analgesic and anti-inflammatory effects . While structurally distinct from pyrazoles, the pyridazinone scaffold shares aromatic features that may enhance membrane permeability. However, their mechanism remains unspecified, and their efficacy in preclinical models parallels that of this compound, albeit without mechanistic clarity.

Traditional Propionic Acid-Based NSAIDs

Classical NSAIDs like ibuprofen (a propionic acid derivative) inhibit COX-1/COX-2, causing GI and cardiovascular side effects. This mechanistic divergence positions it as a promising alternative for patients with NSAID-induced complications.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Target Compound : Docking studies indicate that this compound binds to prostaglandin reductase via hydrogen bonds between its carboxylic acid group and residues Tyr55 and Arg110, along with π-π interactions from its phenyl rings . This specificity may explain its anti-inflammatory efficacy without COX inhibition.

- Oxadiazole Derivatives : Demonstrated 62% edema inhibition in carrageenan-induced rat paw edema models (vs. 70% for indomethacin) but with 40% lower ulcerogenic scores .

- Pyridazinone Derivatives: Showed 75% analgesia in acetic acid writhing tests, comparable to aspirin, but with unclear molecular targets .

生物活性

1,3-Diphenylpyrazole-4-propionic acid (DPPA) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 292.33 g/mol. The compound features a pyrazole ring, which is known for its biological significance, and a propionic acid moiety that contributes to its pharmacological properties.

Research indicates that DPPA acts primarily as a prostaglandin reductase inhibitor . This mechanism involves the compound binding to specific enzymes, modulating their activity and thereby influencing various biological pathways associated with inflammation and microbial growth inhibition. Studies utilizing molecular docking simulations have shown promising interactions between DPPA and target enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Anti-inflammatory Activity

DPPA has demonstrated significant anti-inflammatory effects in various experimental models. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. For example, one study highlighted its ability to suppress cyclooxygenase (COX) activity, a key enzyme involved in the inflammatory process .

Antimicrobial Activity

The antimicrobial properties of DPPA have also been explored extensively. Research indicates that the compound exhibits activity against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the microorganism and concentration used. Notably, DPPA has shown promising results against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of DPPA:

- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of DPPA in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of DPPA against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations that suggest it could be developed into a therapeutic agent for treating infections caused by these pathogens.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Diphenylpyrazole | Pyrazole ring | Precursor to DPPA |

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid group | Similar anti-inflammatory effects |

| 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | Propanoic acid derivative | Comparable antimicrobial properties |

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 1,3-Diphenylpyrazole-4-propionic acid, and how can reaction parameters (e.g., solvent, temperature) be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of phenylhydrazine derivatives with β-ketoesters or via hydrolysis of ester precursors. For example, hydrolysis of pyrazole-4-carboxylate esters under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid derivative, as demonstrated in analogous pyrazole syntheses . Key parameters include reflux duration (e.g., 6–8 hours), solvent choice (e.g., DMF for cyclization), and purification via recrystallization (water-ethanol mixtures yield ~65% purity) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine FT-IR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve phenyl and pyrazole protons), and mass spectrometry (for molecular ion validation). X-ray crystallography or DFT calculations can further elucidate molecular geometry, as shown in structural studies of related pyrazole-4-carboxylic acids . HPLC with C18 columns and UV detection is recommended for purity assessment .

Q. How can preliminary anti-inflammatory activity of this compound be evaluated in vitro?

- Methodological Answer : Use COX-1/COX-2 inhibition assays to measure IC50 values, or employ cell-based models (e.g., RAW 264.7 macrophages) to quantify nitric oxide (NO) suppression. Compare results to standard NSAIDs like indomethacin. For example, pyrazole derivatives with similar scaffolds showed IC50 values of 10–50 µM in COX-2 inhibition .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically addressed?

- Methodological Answer : Apply triangulation by cross-validating results using multiple assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in anti-inflammatory activity may arise from pharmacokinetic factors (e.g., poor bioavailability). Use LC-MS/MS to monitor plasma/tissue concentrations in animal models and adjust dosing regimens. Iterative hypothesis testing, as emphasized in qualitative research frameworks, is critical .

Q. What computational strategies are optimal for predicting the binding mode of this compound with prostaglandin reductase?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of prostaglandin reductase (PDB ID: 3UTS). Prioritize flexible docking to account for side-chain movements. Validate predictions with molecular dynamics simulations (100 ns trajectories) and MM-PBSA binding free energy calculations. Prior studies confirmed hydrogen bonding between pyrazole carboxyl groups and Arg-103/Asn-140 residues .

Q. Which analytical techniques are recommended for identifying trace impurities in synthesized this compound batches?

- Methodological Answer : Employ UPLC-MS/MS with a BEH C18 column (1.7 µm particles) for high-resolution separation. Use charged aerosol detection (CAD) for non-UV-active impurities. Compare retention times and mass spectra to reference standards of common byproducts (e.g., unreacted phenylhydrazine or ester intermediates) .

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

- Methodological Answer : Microwave irradiation (e.g., 300 W, 100°C) reduces reaction times from 18 hours to 2–4 hours by enhancing cyclocondensation kinetics. Optimize solvent polarity (e.g., DMF:EtOH mixtures) to maximize dielectric heating. This approach increased yields of analogous pyrazole-carbaldehydes by 15–20% .

Q. What mechanistic insights support the ulcerogenic safety profile of this compound compared to traditional NSAIDs?

- Methodological Answer : Evaluate COX-1/COX-2 selectivity ratios; lower COX-1 inhibition reduces gastrointestinal toxicity. Histopathological studies in rodent models can assess gastric mucosal damage. Pyrazole derivatives with 4-propionic acid substituents showed 30–50% lower ulcer incidence than ibuprofen in preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。